molecular formula C39H57FeN6O15 B1242633 N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) CAS No. 59200-35-0

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)

Número de catálogo: B1242633
Número CAS: 59200-35-0
Peso molecular: 905.7 g/mol
Clave InChI: UIVTVLVVAXJPKM-IJGXQDLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) is a complex organic compound that contains iron in its +3 oxidation state. This compound is characterized by its intricate structure, which includes multiple acetamido groups, trioxido groups, and a triazacyclohexatriaconta core. The presence of iron(3+) makes it a potential candidate for various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) typically involves the following steps:

    Formation of the triazacyclohexatriaconta core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazacyclohexatriaconta ring.

    Introduction of acetamido groups: Acetamido groups are introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Oxidation to form trioxido groups:

    Complexation with iron(3+): The final step involves the complexation of the organic ligand with iron(3+) ions, typically achieved by mixing the ligand with an iron(3+) salt such as ferric chloride in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state species.

    Reduction: Reduction reactions can convert the iron(3+) center to iron(2+), altering the compound’s properties.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Higher oxidation state species with additional oxido groups.

    Reduction: Iron(2+) complexes with altered electronic properties.

    Substitution: Derivatives with different functional groups replacing the acetamido groups.

Aplicaciones Científicas De Investigación

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential as a metalloprotein mimic, aiding in the study of iron-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in materials science for the development of advanced materials with specific electronic or magnetic properties.

Mecanismo De Acción

The mechanism of action of N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) involves its interaction with molecular targets and pathways, including:

    Molecular Targets: The iron(3+) center can interact with various biomolecules, including proteins, nucleic acids, and small molecules.

    Pathways Involved: The compound can modulate redox pathways, influence enzyme activity, and affect cellular signaling processes.

Comparación Con Compuestos Similares

Similar Compounds

  • N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;copper(2+)
  • N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;zinc(2+)

Uniqueness

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+) is unique due to the presence of iron(3+), which imparts distinct redox properties and reactivity compared to its copper(2+) and zinc(2+) analogs. This uniqueness makes it particularly valuable for applications requiring specific redox behavior and coordination chemistry.

Propiedades

Número CAS

59200-35-0

Fórmula molecular

C39H57FeN6O15

Peso molecular

905.7 g/mol

Nombre IUPAC

N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)

InChI

InChI=1S/C39H57N6O15.Fe/c1-25-13-19-58-37(52)31(40-28(4)46)11-8-17-44(56)35(50)23-27(3)15-21-60-39(54)33(42-30(6)48)12-9-18-45(57)36(51)24-26(2)14-20-59-38(53)32(41-29(5)47)10-7-16-43(55)34(49)22-25;/h22-24,31-33H,7-21H2,1-6H3,(H,40,46)(H,41,47)(H,42,48);/q-3;+3/b25-22+,26-24+,27-23?;/t31-,32-,33+;/m0./s1

Clave InChI

UIVTVLVVAXJPKM-IJGXQDLJSA-N

SMILES

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)NC(=O)C)[O-])C)NC(=O)C)[O-])C)NC(=O)C)[O-].[Fe+3]

SMILES isomérico

C/C/1=C/C(=O)N(CCC[C@@H](C(=O)OCC/C(=C\C(=O)N(CCC[C@@H](C(=O)OCC/C(=C\C(=O)N(CCC[C@@H](C(=O)OCC1)NC(=O)C)[O-])/C)NC(=O)C)[O-])/C)NC(=O)C)[O-].[Fe+3]

SMILES canónico

CC1=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC(C(=O)OCC1)NC(=O)C)[O-])C)NC(=O)C)[O-])C)NC(=O)C)[O-].[Fe+3]

Sinónimos

N,N',N''-triacetylfusarinine C
triacetylfusarinine C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.